

An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole: Discovery and History

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Compound of Interest

Compound Name: *1-(Trimethylacetyl)imidazole*

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Abstract

This technical guide provides a comprehensive overview of **1-(trimethylacetyl)imidazole**, also known as 1-pivaloylimidazole. It delves into the historical context of its discovery, pioneered by the work of H. A. Staab on N-acylimidazoles, and details its synthesis and chemical properties. The document outlines key experimental protocols for its preparation and presents a summary of its spectroscopic data. Furthermore, this guide explores the applications of **1-(trimethylacetyl)imidazole** as a versatile acylating agent in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Diagrams illustrating its synthesis and utility are provided to enhance understanding.

Introduction

1-(Trimethylacetyl)imidazole is a key intermediate in organic synthesis, valued for its role as a stable and selective acylating agent.^[1] As a member of the N-acylimidazole family, often referred to as "imidazolides," its reactivity is moderated compared to more aggressive acylating agents like acid chlorides, offering advantages in complex molecule synthesis where sensitive functional groups are present. This compound is particularly useful in the development of pharmaceuticals and agrochemicals.^[1] This guide aims to provide a detailed account of its discovery, synthesis, properties, and applications.

Discovery and History

The discovery of **1-(trimethylacetyl)imidazole** is intrinsically linked to the pioneering work of Heinz A. Staab in the mid-20th century on the chemistry of N-acylimidazoles. In the late 1950s and early 1960s, Staab and his colleagues conducted extensive research on the synthesis and reactivity of this class of compounds, which they termed "azolides."^[2] Their work demonstrated that N-acylimidazoles are highly effective acyl transfer reagents.

While a singular publication marking the "discovery" of **1-(trimethylacetyl)imidazole** is not readily apparent, its synthesis and utility are logical extensions of Staab's broader investigations into N-acylimidazoles derived from various carboxylic acids. His 1962 review in *Angewandte Chemie* provided a comprehensive account of the synthesis and applications of N-acylimidazoles, laying the groundwork for the use of specific derivatives like **1-(trimethylacetyl)imidazole** in organic synthesis.^[3]

Physicochemical Properties

1-(Trimethylacetyl)imidazole is a white to off-white crystalline solid at room temperature.^[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-(Trimethylacetyl)imidazole**

Property	Value	Reference(s)
CAS Number	4195-19-1	[4]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[4]
Molecular Weight	152.20 g/mol	[4]
Appearance	White to Off-White Solid	[4]
Melting Point	45-54 °C	[4]
Storage	2-8°C, Refrigerator	[4]

Synthesis and Experimental Protocols

The synthesis of **1-(trimethylacetyl)imidazole** typically involves the reaction of imidazole with a pivaloyl source, such as pivaloyl chloride or trimethylacetic anhydride. A common laboratory-scale preparation is detailed below.

Synthesis from Pivaloyl Chloride and Imidazole

This method involves the direct acylation of imidazole with pivaloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

Materials:

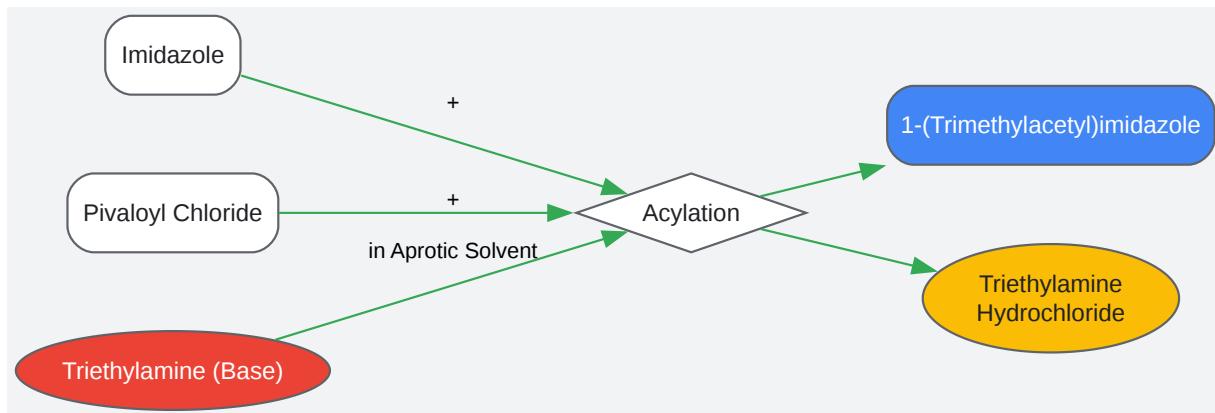
- Imidazole
- Pivaloyl chloride
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl

ether.

- Cool the stirred solution in an ice bath to 0 °C.
- Add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution via a dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure **1-(Trimethylacetyl)imidazole**.



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Synthesis of **1-(Trimethylacetyl)imidazole** from Pivaloyl Chloride.

Spectroscopic Data

The structural confirmation of **1-(trimethylacetyl)imidazole** is achieved through various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for **1-(Trimethylacetyl)imidazole**

Spectroscopy	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the protons of the imidazole ring and a singlet for the nine equivalent protons of the trimethylacetyl group.
¹³ C NMR	Resonances for the carbonyl carbon, the carbons of the imidazole ring, and the quaternary and methyl carbons of the trimethylacetyl group.
FTIR (cm ⁻¹)	Characteristic absorption bands for the C=O stretching of the amide, and C-N and C=N stretching of the imidazole ring.
Mass Spec (m/z)	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Specific, experimentally obtained spectra for **1-(trimethylacetyl)imidazole** are not widely available in public databases. The information provided is based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.

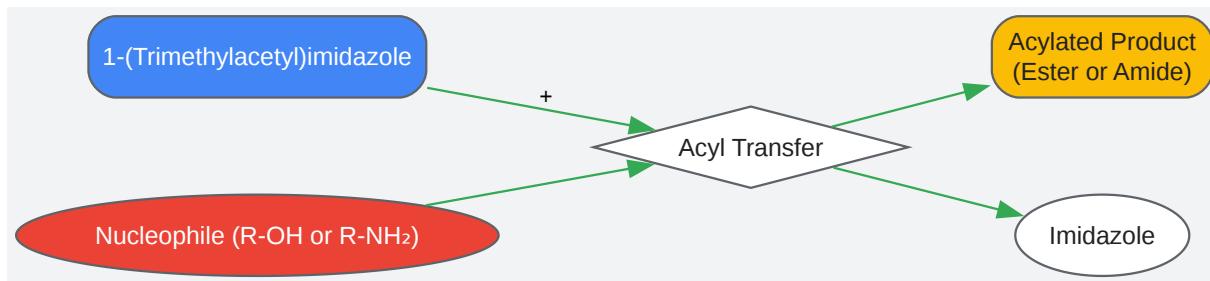
Applications in Organic Synthesis

1-(Trimethylacetyl)imidazole is a valuable reagent in organic synthesis, primarily functioning as a mild and selective acylating agent. Its steric bulk, conferred by the trimethylacetyl group, can impart regioselectivity in the acylation of polyfunctional molecules.

Acyl-Transfer Reactions

The primary application of **1-(trimethylacetyl)imidazole** is in the transfer of the trimethylacetyl (pivaloyl) group to nucleophiles such as alcohols and amines. This reaction is particularly

useful in the synthesis of esters and amides under neutral conditions, avoiding the harsh acidic or basic conditions often required with other acylating agents.



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General scheme for acyl-transfer reactions using **1-(Trimethylacetyl)imidazole**.

Use in Peptide Synthesis

While not as common as other coupling reagents, N-acylimidazoles can be employed in peptide synthesis for the formation of amide bonds.^{[5][6]} The activation of a carboxylic acid to its corresponding imidazolide allows for subsequent reaction with an amine to form a peptide bond. The mild conditions associated with this method can be advantageous in the synthesis of sensitive peptide sequences.

Conclusion

1-(Trimethylacetyl)imidazole, a derivative of the foundational work on N-acylimidazoles by H. A. Staab, has established itself as a valuable tool in the arsenal of synthetic organic chemists. Its utility as a mild and selective acylating agent makes it particularly suitable for applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

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